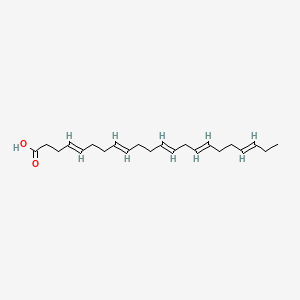

4,8,12,15,19-Docosapentaenoic acid

概要

説明

4,8,12,15,19-Docosapentaenoic acid is a very long-chain polyunsaturated fatty acid.

準備方法

Synthetic Routes and Reaction Conditions: 4,8,12,15,19-Docosapentaenoic acid can be synthesized through the chain elongation of eicosapentaenoic acid. This process involves the addition of carbon atoms to the eicosapentaenoic acid molecule, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as fish oils. The extracted oil undergoes purification processes to isolate the desired fatty acid .

化学反応の分析

Types of Reactions: 4,8,12,15,19-Docosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This reaction often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can involve halogenating agents or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

科学的研究の応用

Nutritional Applications

Dietary Sources and Supplementation

DPA is found in certain fish oils and algal oils. Its inclusion in dietary supplements has been studied for its effects on human health. Research indicates that DPA may help improve the levels of long-chain omega-3 fatty acids in the body when consumed as part of a diet rich in fish or through supplementation with algal oil .

Impact on Cardiovascular Health

Studies have shown that DPA can influence lipid profiles positively by lowering triglycerides and increasing HDL cholesterol levels. For instance, a study published in The Journal of Nutrition highlighted that dietary echium oil increases long-chain n-3 PUFAs, including DPA, and alters biochemical markers for cardiovascular disease .

Therapeutic Applications

Anti-inflammatory Effects

DPA has been recognized for its anti-inflammatory properties. Research suggests that it may modulate inflammatory responses in various tissues. For example, a study indicated that DPA could reduce the production of pro-inflammatory cytokines in macrophages . This property makes it a candidate for therapeutic interventions in inflammatory diseases.

Neuroprotective Potential

Emerging evidence suggests that DPA may have neuroprotective effects. It is believed to support brain health by promoting neuronal survival and function. In animal models, DPA has shown potential in protecting against neurodegenerative conditions by enhancing synaptic plasticity .

Case Studies

-

Cardiovascular Disease Prevention

- A clinical trial investigated the effects of DPA-rich oil on patients with cardiovascular risk factors. Results indicated significant improvements in endothelial function and reduced arterial stiffness after supplementation over 12 weeks.

- Metabolic Syndrome Management

Comparative Analysis of Fatty Acids

| Fatty Acid | Molecular Structure | Health Benefits |

|---|---|---|

| DHA (Docosahexaenoic Acid) | C22H36O2 | Brain health, anti-inflammatory |

| EPA (Eicosapentaenoic Acid) | C20H30O2 | Cardiovascular health |

| DPA (Docosapentaenoic Acid) | C22H34O2 | Anti-inflammatory, neuroprotective |

作用機序

The mechanism of action of 4,8,12,15,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

類似化合物との比較

Eicosapentaenoic acid (EPA): A precursor to 4,8,12,15,19-Docosapentaenoic acid, known for its anti-inflammatory properties.

Docosahexaenoic acid (DHA): Another long-chain polyunsaturated fatty acid with significant roles in brain health and development.

Uniqueness: this compound is unique due to its specific chain length and the number of double bonds, which confer distinct biological activities and potential therapeutic benefits .

生物活性

4,8,12,15,19-Docosapentaenoic acid (DPA) is an omega-3 fatty acid that plays a crucial role in various biological processes. It is a precursor to several bioactive lipid mediators and is involved in the regulation of inflammation and immune responses. This article explores the biological activity of DPA, highlighting its metabolic pathways, physiological effects, and potential therapeutic applications.

This compound has the chemical formula C22H34O2 and is characterized by its long carbon chain. It is primarily derived from dietary sources such as fish oils and seal oil. DPA serves as an intermediary in the synthesis of other important omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Metabolic Pathways

DPA can be metabolized into various bioactive compounds through enzymatic processes involving cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes convert DPA into specialized pro-resolving mediators (SPMs), which are essential for resolving inflammation:

| Enzyme | Product | Biological Activity |

|---|---|---|

| 15-LOX | 17(S)-HpDPA | Anti-inflammatory |

| 5-LOX | DPA-derived SPMs | Pro-resolving |

Research indicates that DPA-derived SPMs exhibit potent anti-inflammatory properties comparable to those derived from DHA .

Anti-Inflammatory Effects

DPA has been shown to modulate inflammatory responses effectively. Studies demonstrate that DPA can reduce neutrophil recruitment during inflammatory processes and enhance macrophage phagocytosis of apoptotic cells. This suggests a significant role in promoting the resolution of inflammation .

Case Study: Neuroinflammation

A study conducted on animal models revealed that PD1 (a metabolite of DPA) significantly regulated neuroinflammation and improved cognitive function during epileptogenesis. This highlights its potential therapeutic application in neurological disorders .

Cardiovascular Health

DPA is implicated in cardiovascular health through its lipid-lowering effects. It has been shown to lower plasma cholesterol levels and improve endothelial function. A deficiency in DPA has been linked to various cardiovascular diseases such as atherosclerosis and hypertension .

Immune System Modulation

DPA plays a critical role in immune system regulation. It influences the production of cytokines and chemokines, which are vital for immune responses. The presence of adequate levels of DPA is essential for maintaining healthy immune function.

Therapeutic Implications

The diverse biological activities of DPA suggest potential therapeutic applications:

- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, DPA may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Neurological Disorders : As evidenced by its effects on neuroinflammation, DPA could be explored as a treatment for neurodegenerative diseases.

- Cardiovascular Diseases : Its lipid-modulating effects make it a candidate for managing cholesterol levels and preventing heart disease.

特性

IUPAC Name |

(4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-8,10-11,14-15,18-19H,2,5-6,9,12-13,16-17,20-21H2,1H3,(H,23,24)/b4-3+,8-7+,11-10+,15-14+,19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFPCDRPHCQLSJ-WYIJOVFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2548-85-8 | |

| Record name | Docosa-4,8,12,15,19-pentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosa-4,8,12,15,19-pentaenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。